molecular formula C18H18N2O3 B2792001 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide CAS No. 1788765-51-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide

Cat. No. B2792001
CAS RN: 1788765-51-4
M. Wt: 310.353
InChI Key: PZBIEGWGPIBJQH-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide” is a complex organic compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound, also known as a fused ring system, which consists of a benzene ring fused to a furan ring . Compounds containing a benzofuran moiety have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide” would be characterized by the presence of a benzofuran ring, along with a benzamide group. The exact structure would need to be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide” can undergo would depend on the specific functional groups present in the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide” would depend on its specific structure. For example, the presence of polar functional groups such as the amide group could influence its solubility in different solvents .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, which include the given compound, have shown strong biological activities such as anti-tumor . They have been utilized as anticancer agents . For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Antibacterial Activity

Benzofuran compounds have demonstrated antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

These compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Inhibition of Cholinesterases and Lipoxygenase Enzymes

The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests potential applications in the treatment of diseases related to these enzymes .

Organic n-Doping Technology

The results of research on similar compounds will be useful for identifying applications of current organic n-doping technology and will drive the design of next-generation n-type dopants that are air stable and capable of doping low-electron-affinity host materials in organic devices .

Synthesis of Complex Benzofuran Derivatives

The compound can be used in the synthesis of complex benzofuran derivatives . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Photochemical Synthesis

The compound can be used in the photochemical synthesis of novel naphtho[1,2-b]benzofuran derivatives . The studied process includes the photocyclization of the hexatriene system and subsequent aromatization of benzene ring via elimination of water molecule .

Future Directions

Benzofuran derivatives are a topic of ongoing research due to their wide range of biological activities . Future research could involve the synthesis of new benzofuran derivatives, the investigation of their biological activities, and the development of drugs based on these compounds .

properties

IUPAC Name

4-acetamido-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(21)20-15-8-6-13(7-9-15)18(22)19-10-14-11-23-17-5-3-2-4-16(14)17/h2-9,14H,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBIEGWGPIBJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide

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